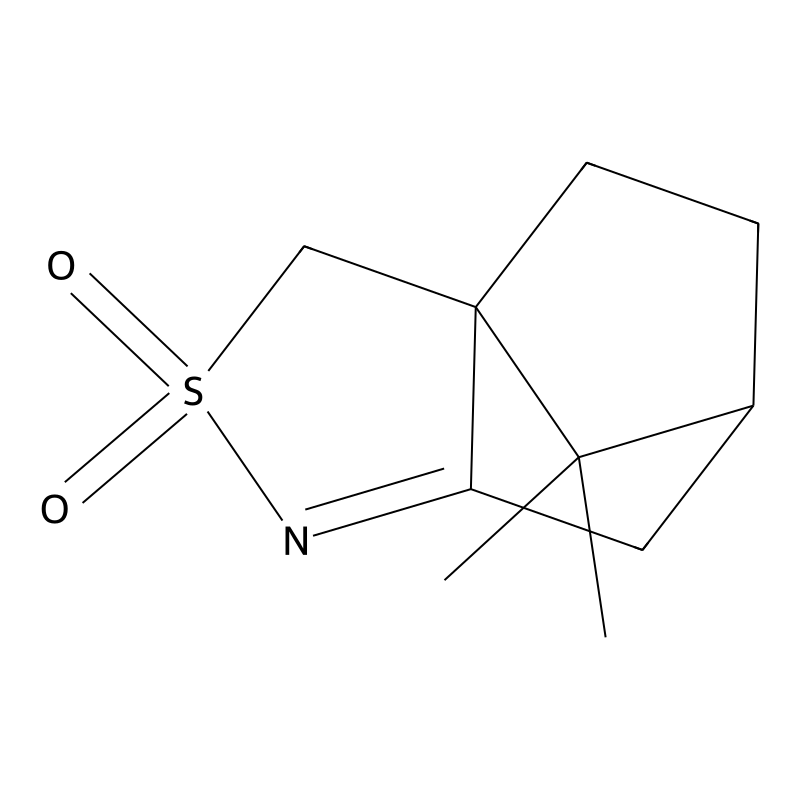

(1S)-(-)-(10-Camphorsulfonyl)imine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(1S)-(-)-(10-Camphorsulfonyl)imine is a chiral compound characterized by its sulfonamide functional group attached to a camphor-derived backbone. It is notable for its role as a chiral auxiliary in asymmetric synthesis, particularly in the formation of various biologically active compounds. The compound's structure includes a camphor moiety, which imparts significant steric and electronic properties, making it useful in various

(1S)-(-)-CSA's chiral center directs the reaction pathway during imine formation. The specific enantiomer of the aldehyde or ketone interacts preferentially with one face of the camphor moiety, leading to the formation of a diastereomeric imine intermediate. This diastereomeric imine then reacts with nucleophiles with a defined stereochemical outcome.

As a Chiral Auxiliary

One of the primary applications of (1S)-(-)-Camphorsulfonylimine is as a chiral auxiliary in asymmetric synthesis. Its chiral center allows it to influence the stereochemistry of a reaction, leading to the formation of enantiomerically enriched products. This is particularly valuable in the synthesis of pharmaceuticals and other biologically active molecules, where chirality often plays a crucial role in their function [].

Studies have demonstrated the effectiveness of (1S)-(-)-Camphorsulfonylimine in promoting asymmetric aldol reactions, Mannich reactions, and Diels-Alder cycloadditions [, ].

As a Protecting Group

(1S)-(-)-Camphorsulfonylimine can also function as a protecting group for carbonyl functionalities, particularly aldehydes and ketones. The sulfonylimine moiety can be introduced onto the carbonyl group, rendering it unreactive towards certain reaction conditions. This allows for selective modification of other functional groups within the molecule. The sulfonylimine group can then be easily cleaved under specific conditions to regenerate the original carbonyl functionality [].

The synthesis of (1S)-(-)-(10-Camphorsulfonyl)imine typically involves the reaction of camphorsulfonyl chloride with an amine under controlled conditions. The general procedure includes:

- Formation of the Imine: Camphorsulfonyl chloride reacts with a primary amine, leading to the formation of (1S)-(-)-(10-Camphorsulfonyl)imine.

- Purification: The product is purified through recrystallization or chromatography techniques to ensure high purity and yield .

Alternative methods may involve the use of chiral auxiliary strategies to enhance enantiomeric excess during synthesis.

These compounds highlight the versatility and significance of camphor-based derivatives in organic chemistry. The unique stereochemical properties of (1S)-(-)-(10-Camphorsulfonyl)imine make it particularly valuable for applications requiring high selectivity and enantiomeric purity.

Interaction studies involving (1S)-(-)-(10-Camphorsulfonyl)imine often focus on its reactivity with nucleophiles and electrophiles. Research indicates that the imine can selectively react with various substrates, leading to products with defined stereochemistry. Such studies are essential for understanding how this compound can influence reaction pathways and product distributions in complex organic syntheses .

Early Observations and Structural Elucidation

The first synthesis of camphorsulfonylimine derivatives dates to the late 19th century, with Reychler’s 1898 isolation of camphorsulfonamide byproducts. However, structural characterization remained elusive until Armstrong and Lowry’s 1902 work identifying the imine configuration. The modern era began in the 1980s when Vandewalle, Van der Eycken, and Oppolzer developed a scalable synthesis from camphorsulfonyl chloride and ammonia, achieving 74% yield.

Methodological Breakthroughs

Key advancements include:

- Davis’ Amberlyst 15 Protocol: Franklin A. Davis introduced acid-catalyzed intramolecular condensation using Amberlyst 15 resin, enabling gram-scale production with >90% yield.

- Catalytic Asymmetric Routes: Jørgensen (2011) and Yamamoto (2012) pioneered enantioselective oxidations of N-sulfonyl imines using cinchona alkaloid catalysts and hafnium complexes, respectively.

| Year | Milestone | Key Contributors | Yield/Selectivity |

|---|---|---|---|

| 1898 | Initial Isolation | Reychler | N/A |

| 1980s | Scalable Synthesis | Vandewalle, Oppolzer | 74% |

| 1990s | Amberlyst Optimization | Davis | >90% |

| 2010s | Catalytic Asymmetry | Jørgensen, Yamamoto | 80–92% ee |

Molecular Characteristics

Empirical Formula and Molecular Weight

(1S)-(-)-(10-Camphorsulfonyl)imine possesses the empirical formula C₁₀H₁₅NO₂S with a molecular weight of 213.30 grams per mole [1] [2]. The compound is characterized by its precise molecular composition, which includes ten carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom [3]. This molecular formula reflects the integration of a camphor-derived framework with a sulfonyl imine functional group, creating a chiral heterocyclic structure of significant synthetic importance [4].

The exact mass of the compound has been determined to be 213.082352 atomic mass units, providing high precision for analytical identification purposes [4]. The molecular weight data demonstrates consistency across multiple commercial sources, confirming the reliability of this fundamental molecular characteristic [7].

| Property | Value | Reference |

|---|---|---|

| Empirical Formula | C₁₀H₁₅NO₂S | [1] [2] |

| Molecular Weight | 213.30 g/mol | [1] [3] |

| Exact Mass | 213.082352 amu | [4] |

Structural Features and Conformational Analysis

The molecular architecture of (1S)-(-)-(10-Camphorsulfonyl)imine is distinguished by a complex tricyclic system that incorporates elements of both camphor and a heterocyclic sulfonyl imine [3]. The compound features a bicyclic camphor skeleton as its foundation, with carbon atoms arranged in a rigid framework that includes two fused rings [3]. The third ring is formed through the incorporation of a sulfur atom and a nitrogen atom, creating a heterocyclic structure that includes the sulfonyl group (SO₂) connected to an imine functionality (C=N) [3].

The structural arrangement can be described using the alternative nomenclature as 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS,6R), which emphasizes the benzisothiazole core with specific stereochemistry at two critical positions [3]. The compound's three-dimensional structure features two methyl groups positioned at the bridgehead carbon, contributing to its steric properties and influencing its reactivity patterns in chemical transformations [3].

The rigid camphor-based structure provides a well-defined chiral environment, making the compound particularly valuable in asymmetric synthesis applications [10]. The conformational analysis reveals that the stereochemistry indicated by the "1S" descriptor is crucial to the compound's functionality, particularly in applications where chiral recognition and asymmetric induction are important [3].

Norbornane Ring System Configuration

The fundamental structural framework of (1S)-(-)-(10-Camphorsulfonyl)imine is based on the norbornane ring system, which serves as the core bicyclic structure [9]. Norbornane itself is a saturated hydrocarbon with a skeleton composed of a cyclohexane ring with a methylene bridge connecting positions 1 and 4, forming the characteristic bicyclic system [28]. This bridged bicyclic structure is a prototype of a class of strained bicyclic hydrocarbons that exhibit unique reactivity patterns [28].

The norbornane ring system in (1S)-(-)-(10-Camphorsulfonyl)imine exhibits significant strain characteristics that influence its chemical behavior [25]. Relief of strain and the anti-periplanar nature of the carbon-carbon bonds in the norbornane ring system serve as driving forces for various rearrangement reactions that can occur under specific conditions [25]. The rigid structure and rare steric characteristics of the norbornane framework contribute to the compound's stability and its effectiveness as a chiral auxiliary [9].

The configuration of the norbornane system in this compound includes the characteristic bridgehead positions that create a defined three-dimensional arrangement [9]. This structural rigidity is essential for the compound's function in asymmetric synthesis, where the precise spatial arrangement of functional groups determines the stereochemical outcome of reactions [19].

Physical Properties

Melting Point and Thermal Behavior

(1S)-(-)-(10-Camphorsulfonyl)imine exhibits a melting point range of 225-231°C, indicating good thermal stability [7] [30]. Multiple sources report consistent melting point values, with literature citations showing a range of 226-230°C [1] [2] [4]. The compound demonstrates a clear melt transition within this temperature range, which is characteristic of a well-defined crystalline structure [7] [30].

The thermal behavior of the compound has been characterized through various analytical techniques [30]. The melting point data provides important information for compound identification and purity assessment, with the narrow temperature range indicating high purity when properly synthesized and purified [7]. The relatively high melting point suggests strong intermolecular interactions within the crystalline lattice structure [2].

| Thermal Property | Value | Reference |

|---|---|---|

| Melting Point | 225-231°C | [7] [30] |

| Literature Range | 226-230°C | [1] [2] |

| Boiling Point | 337.2°C | [4] |

| Flash Point | 157.8°C | [4] |

Spectroscopic Characteristics

The spectroscopic properties of (1S)-(-)-(10-Camphorsulfonyl)imine provide detailed structural information through various analytical techniques [40]. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of key functional groups within the molecule [40]. The compound displays distinct infrared bands corresponding to the sulfonyl group and imine functionality [39].

Nuclear magnetic resonance spectroscopy reveals specific chemical shifts that are characteristic of the camphor-derived structure [40]. The ¹H NMR spectrum shows distinctive patterns for the methylene groups attached to the sulfonylimine group, which typically appear as doublets or pairs of doublets [13]. The chemical shifts and coupling patterns of these groups are significantly affected by the presence of the imine functionality [13].

The ¹³C NMR spectroscopy provides information about the carbon framework, with characteristic signals appearing at specific chemical shift values [40]. The compound exhibits signals consistent with the tricyclic structure, including carbons associated with the norbornane ring system and the heterocyclic portion containing the sulfur and nitrogen atoms [39]. Mass spectrometry fragmentation patterns have been documented, showing characteristic loss patterns that aid in structural confirmation [40].

Crystallographic Data

Crystallographic analysis of (1S)-(-)-(10-Camphorsulfonyl)imine and related camphor sulfonimine compounds has provided detailed structural information [26]. X-ray crystallographic studies reveal that camphor sulfonimine compounds consistently display the E configuration with respect to the imine substituent [26]. The crystallographic data shows that the structural arrangement of the molecules is driven primarily by electronic factors rather than packing parameters [26].

The crystal structure analysis demonstrates that the self-assembly of three-dimensional structures involves the sulfonyl imine group, which establishes hydrogen bonds through oxygen atoms or non-classic oxygen-aliphatic hydrogen interactions [26]. These non-bonding interactions also involve sulfonyl oxygen atoms and contribute to the overall crystal packing [26].

Specific crystallographic parameters have been determined for related camphorsulfonyl compounds, providing insight into the molecular geometry and intermolecular interactions [13]. The X-ray diffraction analysis has shown characteristic bond lengths and angles, including elongated carbon-carbon bonds in certain positions and relatively short carbon-nitrogen bond lengths [13]. These structural features contribute to the compound's chemical reactivity and stability [13].

Stereochemistry

Absolute Configuration at C1

The absolute configuration at the C1 position in (1S)-(-)-(10-Camphorsulfonyl)imine is designated as S according to the Cahn-Ingold-Prelog priority rules [14]. This stereochemical assignment is crucial for understanding the compound's behavior in asymmetric synthesis applications [14]. The S configuration at C1 corresponds to a specific three-dimensional arrangement of substituents around this chiral center [16].

The determination of absolute configuration has been accomplished through various analytical methods, including electronic circular dichroism spectroscopy combined with quantum chemical calculations using time-dependent density functional theory [14]. These methods provide definitive assignments of stereochemistry that have been confirmed by single-crystal X-ray diffraction studies [14].

The C1 stereocenter plays a fundamental role in the compound's chiral properties and its effectiveness as a chiral auxiliary [16]. The absolute configuration remains constant through various chemical transformations involving the compound, although the sign of optical rotation may change depending on the specific derivative formed [16].

Chiral Properties and Optical Activity

(1S)-(-)-(10-Camphorsulfonyl)imine exhibits significant optical activity, with a specific rotation of [α]₁₉/D -34° (c = 1 in chloroform) [1]. This negative optical rotation is characteristic of the S enantiomer and provides a reliable method for compound identification and purity assessment [17]. The optical activity measurements are solvent-dependent, with variations observed when different solvents are employed [17].

The chiral properties of the compound are derived from multiple stereogenic centers within the molecule [19]. The camphor framework contains well-defined stereogenic carbons that contribute to the overall chirality of the system [19]. These chiral properties make the compound particularly valuable as a chiral auxiliary in asymmetric synthesis, where it can induce enantioselectivity in various organic reactions [20].

The compound's rigid camphor-based structure provides a well-defined chiral environment that is essential for its function in stereoselective transformations [10]. The specific optical rotation values serve as important analytical parameters for quality control and enantiomeric purity assessment [20].

| Optical Property | Value | Solvent | Reference |

|---|---|---|---|

| Specific Rotation | [α]₁₉/D -34° | Chloroform | [1] |

| Alternative Value | [α]₁₉/D -31° | Chloroform | [2] |

Relationship to Other Camphorsulfonyl Derivatives

(1S)-(-)-(10-Camphorsulfonyl)imine belongs to a family of camphorsulfonyl derivatives that share common structural features while exhibiting distinct chemical properties [15] [22]. The relationship between different camphorsulfonyl compounds demonstrates how structural modifications can lead to changes in optical rotation while maintaining the same absolute configuration [16].

The compound is structurally related to (1S)-(+)-10-camphorsulfonic acid, which serves as a precursor in synthetic pathways [16]. The transformation from the sulfonic acid to the sulfonylimine involves conversion through the corresponding acid chloride and sulfonamide intermediates [16]. Throughout this series of transformations, the absolute configuration remains constant, but the sign of optical rotation reverses from the sulfonamide to the sulfonylimine [16].

Other related compounds in this family include (1S)-(+)-(10-camphorsulfonyl)oxaziridine and (1S)-(-)-2,10-camphorsultam [15]. These derivatives share the camphor backbone but differ in their functional groups, leading to variations in their chemical reactivity and applications [15]. The structural relationships among these compounds demonstrate the versatility of the camphor framework as a platform for developing chiral auxiliaries and catalysts [19].

Preparation from Camphorsulfonic Acid

The initial transformation involves the conversion of (1S)-(+)-10-camphorsulfonic acid to the corresponding sulfonyl chloride intermediate. This critical step employs thionyl chloride as the halogenating agent under controlled reaction conditions. The process typically utilizes a stoichiometric excess of thionyl chloride to ensure complete conversion while minimizing side reactions [1] [3] [4].

In the optimized procedure, (1S)-(+)-10-camphorsulfonic acid is combined with thionyl chloride in a molar ratio of 1:1.1 in an anhydrous environment . The reaction mixture is heated to reflux temperature (76-80°C) for approximately five hours, during which the sulfonic acid undergoes chlorination. Following completion of the reaction, excess thionyl chloride and the byproduct hydrogen chloride are removed through rotary evaporation, yielding (1S)-(+)-10-camphorsulfonyl chloride as a white crystalline solid with yields ranging from 85-90% .

The subsequent amidation step converts the sulfonyl chloride intermediate to the corresponding sulfonamide. This transformation exploits nucleophilic substitution mechanisms where ammonia displaces the chloride ion [1] [2]. The sulfonyl chloride is dissolved in anhydrous dichloromethane under nitrogen atmosphere, and aqueous ammonia is added dropwise at controlled temperatures (0-5°C initially, then 25°C) to manage exothermicity . The reaction proceeds for 2-3 hours, after which the organic layer is separated, washed with water and brine, dried over sodium sulfate, and concentrated to yield the sulfonamide intermediate .

The final cyclization step involves the dehydration and ring closure of the sulfonamide to form the target sulfonylimine. This process is accomplished through thermal treatment at elevated temperatures (80-85°C) for 1-3 hours [1] [2]. The reaction can be conducted under stepwise heating protocols to control ammonia gas evolution and improve product crystallinity. The resulting (1S)-(-)-(10-Camphorsulfonyl)imine is obtained through controlled cooling and crystallization procedures [1].

Alternative synthetic approaches have been developed utilizing different halogenating agents and reaction conditions. Phosphorus pentachloride has been employed as an alternative to thionyl chloride for the initial chlorination step, though thionyl chloride remains the preferred reagent due to its superior selectivity and ease of handling [4] [6]. The choice of solvent system significantly impacts reaction efficiency, with polar aprotic solvents facilitating reagent solubility while stabilizing transition states .

Optimization of Synthesis Parameters

The optimization of synthesis parameters for (1S)-(-)-(10-Camphorsulfonyl)imine preparation requires careful consideration of multiple reaction variables to achieve maximum yield, purity, and stereochemical integrity. Temperature control emerges as a critical factor throughout the synthetic sequence, with specific temperature ranges established for each transformation step [1] .

For the initial halogenation reaction, the optimal temperature range of 76-80°C represents a balance between reaction rate and selectivity. Lower temperatures result in incomplete conversion and extended reaction times, while higher temperatures promote decomposition and side reactions . The reaction time of five hours has been established through kinetic studies demonstrating that shorter durations lead to incomplete conversion, while extended heating beyond six hours does not significantly improve yields [1].

The molar ratio of starting materials plays a crucial role in reaction efficiency. A slight excess of thionyl chloride (1.1 equivalents) ensures complete conversion of the sulfonic acid while minimizing waste and simplifying purification procedures . Higher excesses of thionyl chloride necessitate more extensive removal procedures and can lead to product degradation during workup.

During the amidation step, temperature control becomes particularly critical for maintaining product integrity. Initial cooling to 0-5°C during ammonia addition prevents excessive heat generation that could lead to decomposition or side reactions . The subsequent warming to ambient temperature (25°C) provides optimal conditions for complete amidation while minimizing competing reactions.

Solvent selection significantly influences reaction outcomes across all synthetic steps. Anhydrous conditions are essential throughout the sequence to prevent hydrolysis of reactive intermediates . Dichloromethane serves as the preferred solvent for amidation due to its ability to dissolve both organic and inorganic components while maintaining chemical inertness toward the reaction components.

The ring closure step requires precise temperature control to achieve optimal cyclization while minimizing decomposition. Stepwise heating protocols have been developed where the reaction mixture is initially maintained at 55-70°C for one hour, then heated to 80-85°C for 1-3 hours [1]. This gradual temperature increase allows controlled removal of ammonia gas while preventing rapid gas evolution that could disrupt the reaction mixture.

Reaction monitoring through analytical techniques provides essential feedback for optimization efforts. Gas chromatography analysis enables real-time assessment of conversion rates and product formation during each synthetic step [1]. Thin-layer chromatography offers rapid qualitative assessment of reaction progress and helps determine optimal reaction endpoints [7].

The optimization of stirring rates and mixing efficiency has been identified as an important parameter, particularly during the amidation step where effective contact between aqueous ammonia and the organic phase is essential [1]. Vigorous stirring ensures adequate mass transfer while preventing phase separation that could reduce reaction efficiency.

Purification and Characterization Techniques

The purification of (1S)-(-)-(10-Camphorsulfonyl)imine requires specialized techniques that preserve the compound's stereochemical integrity while achieving high purity standards necessary for asymmetric synthesis applications. Multiple purification approaches have been developed, each offering distinct advantages depending on the scale and purity requirements [8].

Recrystallization represents the most commonly employed purification method for laboratory-scale preparations. The optimal solvent system consists of ethanol and water in a 3:1 ratio, which provides excellent solubility characteristics for the target compound while effectively excluding impurities . The recrystallization process involves dissolving the crude product in hot ethanol, followed by gradual addition of water until slight turbidity appears. Slow cooling to room temperature promotes formation of well-formed crystals with high purity, typically achieving 95-98% purity with recovery yields of 80-85% .

Column chromatography offers superior purification capabilities when highest purity is required. Silica gel chromatography using ethyl acetate and hexane gradient systems enables separation of closely related impurities and stereoisomers . This method routinely achieves purities exceeding 99% but is limited to laboratory-scale applications due to cost and throughput considerations. Recovery yields typically range from 70-80% due to product retention on the stationary phase.

Alternative crystallization approaches have been developed using mixed solvent systems. Toluene and ethanol combinations provide effective purification with improved recovery yields (85-90%) while maintaining high purity standards (96-99%) . This approach offers particular advantages for pilot-scale operations where both purity and yield optimization are important considerations.

Characterization of (1S)-(-)-(10-Camphorsulfonyl)imine relies on multiple analytical techniques to confirm structure, purity, and stereochemical configuration. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns [9] [10]. Proton nuclear magnetic resonance spectroscopy in deuterated chloroform reveals distinctive signals for the camphor methyl groups at δ 0.97 and δ 0.79 (both singlets, 3H each), confirming the intact camphor framework .

Carbon-13 nuclear magnetic resonance spectroscopy enables identification of the key imine carbon signal at δ 195.1, which serves as a diagnostic indicator for successful cyclization [11]. Additional carbon signals throughout the spectrum confirm the complete molecular framework and absence of significant impurities.

Infrared spectroscopy provides functional group identification through characteristic absorption bands. The sulfonyl group exhibits strong absorption around 1170 cm⁻¹, while nitrogen-hydrogen bending vibrations appear near 1550 cm⁻¹ . These diagnostic bands confirm successful formation of the sulfonylimine functionality while excluding the presence of unreacted starting materials or intermediates.

Optical rotation measurements serve as essential verification of stereochemical purity. The (1S)-enantiomer exhibits a characteristic optical rotation of [α]₁₉/D -34° (c=1, chloroform), which provides quantitative assessment of enantiomeric excess [9] [12]. Deviations from this value indicate the presence of the opposite enantiomer or racemization during synthesis or purification.

Mass spectrometry confirms molecular identity through detection of the molecular ion peak at m/z 214.09 [M+H]⁺ [11]. High-resolution mass spectrometry enables determination of exact molecular composition and excludes the presence of isomeric impurities with similar masses.

Melting point determination provides a simple yet effective purity assessment. Pure (1S)-(-)-(10-Camphorsulfonyl)imine exhibits a sharp melting point of 228-230°C [9] [12]. Broad melting ranges or depressed melting points indicate the presence of impurities requiring additional purification.

High-performance liquid chromatography with chiral stationary phases enables quantitative determination of enantiomeric purity. This technique can detect enantiomeric impurities at levels below 0.1%, making it essential for applications requiring high stereochemical purity . Validation of enantiomeric excess through chiral chromatography ensures the material meets specifications for asymmetric synthesis applications.

Scale-up Considerations and Industrial Production

The transition from laboratory-scale synthesis to industrial production of (1S)-(-)-(10-Camphorsulfonyl)imine presents significant technical and economic challenges that require comprehensive process redesign and optimization. Industrial-scale production demands consideration of safety, environmental impact, cost efficiency, and product quality maintenance across dramatically increased production volumes [13].

Reactor design modifications represent fundamental requirements for successful scale-up operations. Laboratory glass apparatus must be replaced with specialized industrial reactors capable of handling large volumes while maintaining precise temperature and pressure control . Continuous-flow reactor systems offer particular advantages for this synthesis due to their superior heat and mass transfer characteristics, enhanced safety profiles, and reduced batch-to-batch variability.

Heat management becomes critically important during scale-up due to the highly exothermic nature of several reaction steps. Industrial reactors must incorporate sophisticated temperature control systems with automated monitoring and adjustment capabilities . The halogenation step requires particular attention due to the vigorous evolution of hydrogen chloride gas, necessitating specialized scrubber systems for safe gas handling and environmental compliance.

Solvent recovery and recycling systems become economically essential at industrial scales. The large volumes of organic solvents employed in the synthesis require sophisticated distillation and purification equipment to enable solvent reuse while maintaining product quality . Implementation of closed-loop solvent systems reduces both operating costs and environmental impact while improving overall process sustainability.

Quality control procedures must be enhanced significantly for industrial production to ensure consistent product quality across large production batches. Advanced analytical instrumentation including high-performance liquid chromatography with chiral detection, nuclear magnetic resonance spectroscopy, and automated optical rotation measurement systems enable real-time monitoring of product quality . Statistical process control methodologies help identify and correct process variations before they impact final product specifications.

Safety considerations require comprehensive evaluation and implementation of specialized systems for industrial-scale operations. The evolution of hydrogen chloride gas during halogenation necessitates installation of emergency scrubber systems and personnel protection equipment . Automated dosing systems for thionyl chloride minimize operator exposure while ensuring precise stoichiometric control.

Environmental compliance presents additional challenges requiring implementation of waste minimization and treatment systems. The aqueous waste streams containing residual ammonia and chloride salts require specialized treatment before disposal . Implementation of green chemistry principles including atom economy optimization and waste reduction strategies helps minimize environmental impact while reducing operating costs.

Production capacity planning for industrial operations typically targets annual production volumes of 10-20 metric tons . This scale requires coordination of raw material procurement, intermediate storage, and final product packaging and distribution systems. Batch size optimization balances equipment utilization efficiency with inventory management considerations.

Cost optimization strategies focus on raw material procurement, energy efficiency, and waste minimization. Bulk purchasing agreements for (1S)-(+)-10-camphorsulfonic acid and thionyl chloride help reduce material costs while ensuring consistent supply chain reliability . Energy integration systems recover heat from exothermic reaction steps to reduce overall energy consumption.

Continuous-flow processing offers particular advantages for industrial-scale production including improved heat and mass transfer, enhanced safety through reduced inventory of reactive intermediates, and superior process control capabilities [14] [15]. Flow chemistry approaches enable precise residence time control and improved mixing efficiency while reducing the risk of runaway reactions.

Automated feed systems provide precise control of reagent addition rates while minimizing human error and operator exposure to hazardous materials . In-line analytical monitoring enables real-time process optimization and quality assurance throughout the production campaign.

The implementation of process analytical technology systems enables real-time monitoring of critical process parameters including temperature, pressure, flow rates, and product concentration [15]. These systems provide early warning of process deviations while enabling automated correction of minor variations before they impact product quality.

Validation protocols for industrial-scale production require extensive documentation and testing to demonstrate process capability and product consistency. Process qualification studies establish operating ranges for critical parameters while product qualification confirms that material produced at industrial scale meets all specifications for downstream applications .